N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17759141
InChI: InChI=1S/C12H15N3/c1-9-5-4-6-10(2)12(9)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17759141

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-9-5-4-6-10(2)12(9)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3
Standard InChI Key VHWNMVADKSAABJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC2=CN(N=C2)C

Introduction

N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, which consists of five-membered heterocyclic rings containing two nitrogen atoms in adjacent positions. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex organic molecules.

Synthesis and Reactivity

The synthesis of N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves reactions common to pyrazole derivatives. These reactions can include nucleophilic substitution, electrophilic substitution, and condensation reactions. Advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality products.

Comparison with Similar Compounds

Other pyrazole derivatives, such as N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine, have been studied for their unique structures and potential interactions with biological targets. These compounds are also of interest in medicinal chemistry due to their potential therapeutic applications.

Data Table: Comparison of Pyrazole Derivatives

CompoundMolecular FormulaMolecular WeightBiological Activity
N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amineNot specifiedNot specifiedPotential biological activities
N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amineC12H15N3201.27 g/molAnti-inflammatory, analgesic, antitumor
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativesNot specifiedNot specifiedCDK2 inhibitory activity, antiproliferative effects

Note: The table highlights the lack of specific data for N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine and contrasts it with other pyrazole derivatives for which more information is available.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator